N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group and a benzofuran moiety, which are linked through an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
- N-(2-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- N-(2-ethoxyphenyl)-2-(6-methyl-1-benzothiophene-3-yl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to its specific structural features, such as the ethoxyphenyl group and the benzofuran moiety. These features may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H19NO3/c1-3-22-17-7-5-4-6-16(17)20-19(21)11-14-12-23-18-10-13(2)8-9-15(14)18/h4-10,12H,3,11H2,1-2H3,(H,20,21) |
InChI Key |
GBITXDIVDCYZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=COC3=C2C=CC(=C3)C |
Origin of Product |
United States |
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